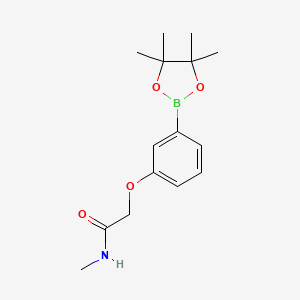

N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Übersicht

Beschreibung

N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a complex organic compound that features a boron-containing dioxaborolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves the following steps:

Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boron-containing reagents under controlled conditions.

Attachment of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with the dioxaborolane intermediate.

Introduction of the acetamide group: The final step involves the acylation of the phenoxy intermediate with N-methylacetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boron-containing ring to simpler boron compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include boronic acids, reduced boron compounds, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Properties

Research indicates that compounds similar to N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide may exhibit neuroprotective effects. Such compounds can modulate neurotransmitter systems and potentially protect against neurodegenerative diseases by acting on NMDA receptors and other excitatory pathways. The ability to inhibit excitotoxicity associated with excessive glutamate signaling can be pivotal in treating conditions like Alzheimer's and Parkinson's disease .

Anticancer Activity

The boron-containing structure of this compound suggests potential applications in cancer therapy. Boron compounds have been studied for their ability to enhance the efficacy of radiotherapy and chemotherapy. They can selectively target tumor cells while sparing healthy tissues. Studies have shown that modifying phenolic compounds with boron can lead to increased cytotoxicity against cancer cell lines .

Materials Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of boron into polymer matrices can improve thermal stability and mechanical strength. Research has indicated that such polymers could be used in high-performance applications such as aerospace and automotive industries .

Nanotechnology

The compound's unique structure allows for its use in nanotechnology applications. It can serve as a precursor for boron-doped nanomaterials which have shown promise in catalysis and energy storage systems. The functionalization of nanoparticles with this compound may enhance their stability and reactivity in various chemical processes .

Agricultural Chemistry

Pesticide Development

The phenoxyacetamide moiety is known for its herbicidal properties. Research has explored the potential of similar compounds as selective herbicides that can target specific weeds without harming crops. The development of such agrochemicals is crucial for sustainable agriculture practices .

Plant Growth Regulators

Compounds like this compound may also function as plant growth regulators. Their ability to influence hormonal pathways could lead to enhanced growth rates and yields in various crops .

Case Studies

Wirkmechanismus

The mechanism by which N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide exerts its effects involves the interaction of the boron-containing ring with various molecular targets. The dioxaborolane ring can form stable complexes with diols and other nucleophiles, facilitating its use in various chemical reactions. The phenoxy and acetamide groups contribute to the compound’s overall stability and reactivity, allowing it to participate in a wide range of chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pinacolborane: A simpler boron-containing compound used in hydroboration reactions.

Bis(pinacolato)diboron: Another boron reagent used in cross-coupling reactions.

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A similar compound with a dimethylamino group instead of the acetamide group.

Uniqueness

N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is unique due to its combination of a boron-containing ring with a phenoxy and acetamide group. This combination imparts specific chemical properties that make it particularly useful in organic synthesis and medicinal chemistry. Its ability to form stable complexes and participate in a variety of chemical reactions sets it apart from other similar compounds.

Biologische Aktivität

N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a compound with significant potential in medicinal chemistry. Its unique structure incorporates a boron-containing moiety that may confer distinctive biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C15H22BNO3

- Molecular Weight: 275.15 g/mol

- CAS Number: 1036761-96-2

The biological activity of this compound is largely attributed to its ability to act as a boronic ester. This allows it to participate in various chemical reactions essential for the synthesis of organic compounds. The presence of the dioxaborolane group enhances its reactivity and stability, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance:

- Inhibition of Cell Proliferation: Research has shown that related compounds can inhibit the proliferation of various cancer cell lines at low concentrations (IC50 values ranging from 0.1 to 0.5 µM) .

- Selectivity for Cancer Cells: Certain derivatives demonstrate a significant selectivity index against cancer cells compared to normal cells, indicating potential for targeted therapy .

Antiviral Activity

Compounds in this class have also been evaluated for antiviral properties:

- Viral Load Reduction: In animal models infected with influenza virus, related compounds have shown more than a 2-log reduction in viral load . This suggests that the compound may interfere with viral replication.

Toxicity and Safety Profile

Toxicological assessments reveal that this compound has a favorable safety profile:

- Subacute Toxicity Studies: In vivo studies conducted on mice indicate low toxicity at high doses (40 mg/kg), with no significant adverse effects observed .

Case Studies

Eigenschaften

IUPAC Name |

N-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-8-12(9-11)19-10-13(18)17-5/h6-9H,10H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBOYHAXHPLCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.